2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide
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Overview
Description
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA is an organosulfur compound that belongs to the thiourea class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 2-(4-chlorophenyl)acetyl chloride with 2,5-dimethoxyaniline to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps, such as recrystallization or chromatography, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-METHOXYPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
- 1-[2-(4-BROMOPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
- 1-[2-(4-FLUOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA
Uniqueness
1-[2-(4-CHLOROPHENYL)ACETYL]-3-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17ClN2O3S |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-13-7-8-15(23-2)14(10-13)19-17(24)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
LIWMXVYPAPMKNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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